molecular formula C7H14ClNO2 B13576833 {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride

Cat. No.: B13576833
M. Wt: 179.64 g/mol
InChI Key: ZMHAOYAKLXAWDI-UHFFFAOYSA-N
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Description

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .

Chemical Reactions Analysis

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules. In biology and medicine, it is used in drug discovery due to its bioactive properties. Industrial applications include the valorization of biomass-derived compounds through photochemical transformations .

Mechanism of Action

The mechanism of action of {2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride is unique compared to other similar compounds due to its specific structure and synthetic potential. Similar compounds include other members of the 2-azabicyclo[3.2.1]octane family, such as 8-azabicyclo[3.2.1]octane and 6-methyl-6-azabicyclo[3.2.1]octan-3-one .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-5-7-3-6(8-4-7)1-2-10-7;/h6,8-9H,1-5H2;1H

InChI Key

ZMHAOYAKLXAWDI-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1NC2)CO.Cl

Origin of Product

United States

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